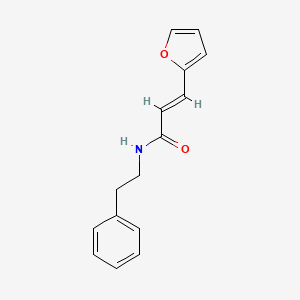

(2E)-3-(furan-2-yl)-N-(2-phenylethyl)prop-2-enamide

Description

(2E)-3-(Furan-2-yl)-N-(2-phenylethyl)prop-2-enamide is a cinnamamido-phenethylamide derivative characterized by an α,β-unsaturated carbonyl system (E-configuration) and a furan-2-yl substituent at the C3 position of the propenamide backbone. The phenethylamine moiety confers structural similarity to endogenous neurotransmitters, while the furan ring introduces unique electronic and steric properties.

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-N-(2-phenylethyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c17-15(9-8-14-7-4-12-18-14)16-11-10-13-5-2-1-3-6-13/h1-9,12H,10-11H2,(H,16,17)/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IONSRUJWBBFNGR-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C=CC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCNC(=O)/C=C/C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24788616 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Biological Activity

The compound (2E)-3-(furan-2-yl)-N-(2-phenylethyl)prop-2-enamide, a derivative of furan and an enamide, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews recent findings on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a furan ring and an enamide functional group. Its molecular formula is , with a molecular weight of 215.25 g/mol. The compound's structural features suggest potential interactions with biological targets, particularly in the context of enzyme inhibition and receptor modulation.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.4 | Apoptosis via caspase activation |

| PC-3 (Prostate Cancer) | 12.8 | Cell cycle arrest at G1 phase |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It was shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential role in managing inflammatory diseases.

Neuroprotective Effects

Research indicates that this compound may exert neuroprotective effects against oxidative stress-induced neuronal damage. In models of neurodegeneration, the compound reduced neuronal apoptosis and improved cell viability, likely through antioxidant mechanisms.

Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of this compound against a panel of cancer cell lines. The compound was found to significantly reduce cell viability in a dose-dependent manner, with notable effects on apoptosis markers such as cleaved PARP and caspase-3 activation .

Study 2: Anti-inflammatory Mechanism

A separate investigation focused on the anti-inflammatory effects of this compound in an animal model of acute inflammation. Administration resulted in decreased levels of inflammatory markers and improved histological outcomes in tissues affected by inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to the N-phenethylcinnamamides family, where variations in substituents on the aromatic rings and amide nitrogen significantly influence bioactivity. Key structural analogs include:

Physicochemical Properties

Research Findings and Trends

Structure-Activity Relationships (SAR) :

- Furan vs. Phenyl : The furan ring’s lower lipophilicity and electron-rich nature may reduce antimicrobial potency compared to halogenated phenyl analogs but improve solubility and reduce toxicity .

- Phenethylamine Substitution : The 2-phenylethyl group enhances membrane permeability due to its hydrophobic tail, a feature shared with neuroactive compounds .

- Pharmacological Targets: Virtual screening identifies this compound as interacting with venous disease-related targets (e.g., NF-κB, ion channels), though experimental validation is pending .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.